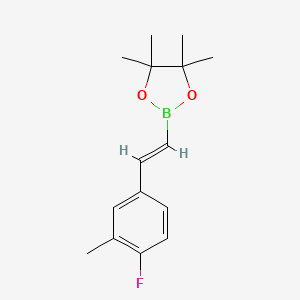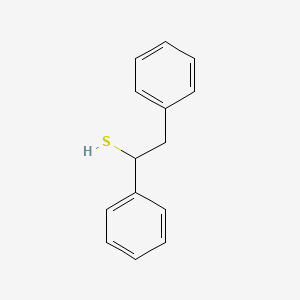
1,2-Diphenylethane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Diphenylethane-1-thiol: is an organic compound with the molecular formula C14H14S It consists of a thiol group (-SH) attached to a 1,2-diphenylethane backbone
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Diphenylethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol. Another method includes the coupling reaction of benzyl chloride with reduced iron powder in the presence of copper chloride as a latent catalyst .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves high-yield methods that utilize mixed iron and copper powders. These methods are designed to optimize the reaction conditions and improve the overall yield of the compound .
化学反应分析
Types of Reactions: 1,2-Diphenylethane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Reduction of disulfides back to thiols.
Substitution: Thiols can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Alkyl halides and bases like sodium hydroxide are commonly employed.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers.
科学研究应用
1,2-Diphenylethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-based redox reactions.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and materials with specific properties
作用机制
The mechanism of action of 1,2-diphenylethane-1-thiol involves its thiol group, which can participate in redox reactions. The thiol group can donate or accept electrons, making it a key player in various chemical processes. In biological systems, thiols are known to interact with reactive oxygen species, thereby exerting antioxidant effects .
相似化合物的比较
1,2-Diphenylethane: Lacks the thiol group, making it less reactive in redox reactions.
1,2-Bis(4-dimethoxyphenyl)ethane: Contains methoxy groups, which alter its chemical properties.
1,2-Bis(2,3-dimethylphenyl)ethane: Features methyl groups that influence its reactivity and physical properties.
Uniqueness: The presence of the thiol group allows it to participate in redox reactions and form disulfides, setting it apart from other similar compounds .
属性
分子式 |
C14H14S |
|---|---|
分子量 |
214.33 g/mol |
IUPAC 名称 |
1,2-diphenylethanethiol |
InChI |
InChI=1S/C14H14S/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14-15H,11H2 |
InChI 键 |
ZXAGGLKLYORUTL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


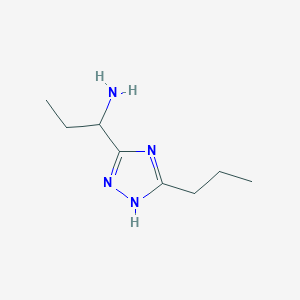
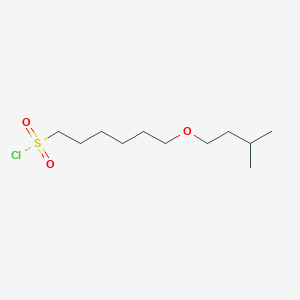
![Tert-butyl2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15326826.png)
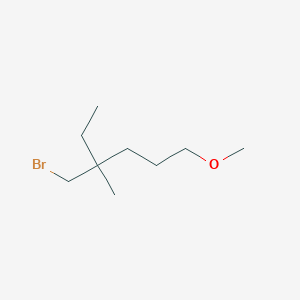
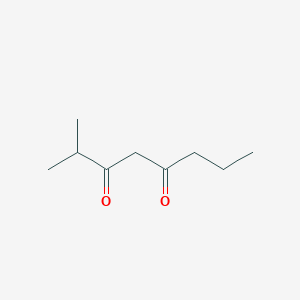
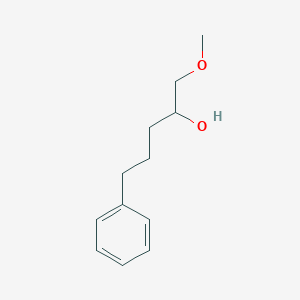
![5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylicacid](/img/structure/B15326847.png)
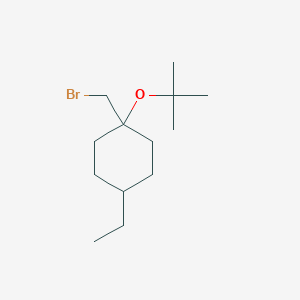
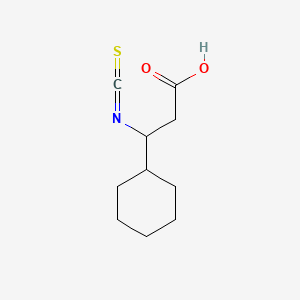
![sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate](/img/structure/B15326861.png)
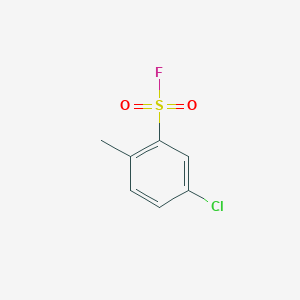
![(5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone](/img/structure/B15326880.png)
![Spiro[2.6]nonan-1-ylboronic acid pinacol ester](/img/structure/B15326886.png)
